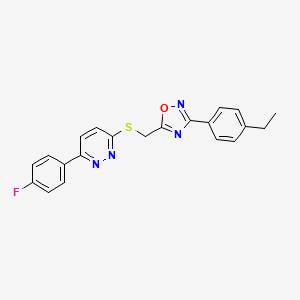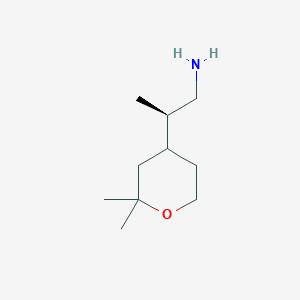
(2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-amine, also known as DMOP, is a chiral amine that has gained significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. DMOP is a relatively new compound, and its synthesis and mechanism of action are still being explored.
作用机制
The exact mechanism of action of (2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-amine is still being studied, but it is believed to work by binding to and activating a specific type of receptor in the brain known as trace amine-associated receptor 1 (TAAR1). Activation of TAAR1 by this compound leads to increased release of dopamine and other neurotransmitters, which can have a variety of effects on the brain and body.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, many of which are related to its ability to increase dopamine release in the brain. Some of the effects that have been observed in scientific research studies include increased locomotor activity, improved cognitive function, and reduced anxiety and depression symptoms. This compound has also been shown to have some potential as an anti-inflammatory agent, although more research is needed in this area.
实验室实验的优点和局限性
One advantage of using (2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-amine in lab experiments is that it is a relatively new compound, which means that there is still a lot of research to be done on its potential therapeutic applications. This presents an opportunity for researchers to make new discoveries and contribute to the field of pharmaceutical research. However, one limitation of using this compound in lab experiments is that it is a chiral compound, which means that its two enantiomers may have different biological effects. This can complicate research studies and make it more difficult to draw definitive conclusions about the compound's mechanism of action and potential therapeutic applications.
未来方向
There are many potential future directions for research on (2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-amine. One area of interest is in the development of new therapeutic agents for the treatment of Parkinson's disease and other neurological disorders. This compound has shown promise as a potential treatment for these conditions, and further research is needed to fully understand its mechanism of action and potential therapeutic benefits. Another area of interest is in the study of this compound's potential as an anti-inflammatory agent. This could have important implications for the treatment of a variety of conditions, including autoimmune disorders and chronic pain. Finally, more research is needed to fully understand the limitations and potential risks associated with this compound, including its potential for addiction and abuse.
合成方法
(2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-amine is a chiral amine that can be synthesized using a variety of methods. One common method involves the reaction of (S)-4-hydroxy-2-(2,2-dimethyloxan-4-yl)butyric acid with thionyl chloride, followed by addition of ammonia to the resulting acid chloride. This reaction yields a racemic mixture of this compound, which can be separated into its enantiomers using chiral chromatography.
科学研究应用
(2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-amine has shown potential as a therapeutic agent in a variety of scientific research applications. One area of research where this compound has been studied is in the treatment of Parkinson's disease. This compound has been shown to increase dopamine release in the brain, which is a key neurotransmitter that is depleted in Parkinson's disease. This compound has also been studied for its potential use in the treatment of depression, as it has been shown to increase the levels of several neurotransmitters that are associated with mood regulation.
属性
IUPAC Name |
(2R)-2-(2,2-dimethyloxan-4-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-8(7-11)9-4-5-12-10(2,3)6-9/h8-9H,4-7,11H2,1-3H3/t8-,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBHROXEGPZWLK-IENPIDJESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCOC(C1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCOC(C1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

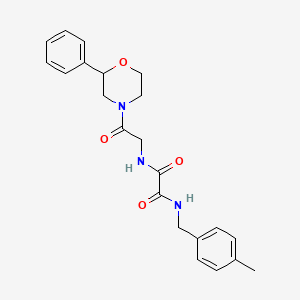

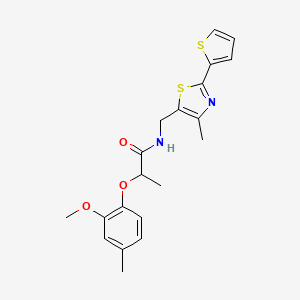
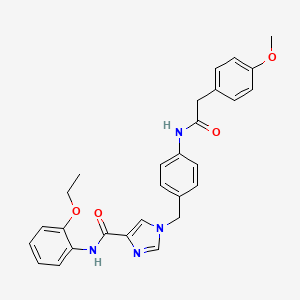
![4-(azepan-1-ylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2865593.png)
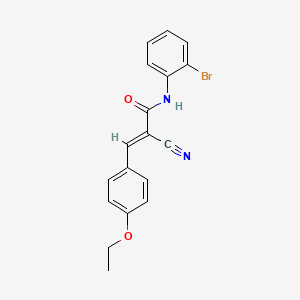

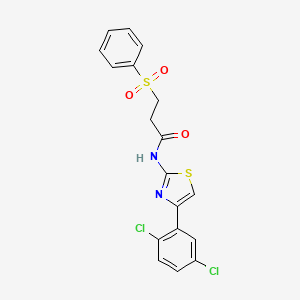

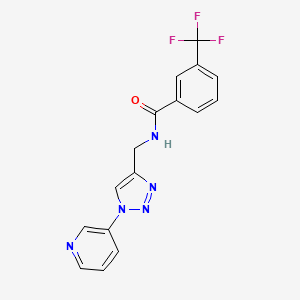

![5-{[4-(Tert-butyl)phenyl]methylene}-4-imino-1,3-thiazolidin-2-one](/img/structure/B2865606.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2865608.png)
